molecular formula C5H9NO3 B2656828 Ethyl 2-(methylamino)-2-oxoacetate CAS No. 18522-95-7

Ethyl 2-(methylamino)-2-oxoacetate

Cat. No.: B2656828
CAS No.: 18522-95-7
M. Wt: 131.131
InChI Key: GVQZKKPQRSZDPW-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methylamino group, and a keto group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylamino)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalate with methylamine under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Ethyl Oxalate with Methylamine: Ethyl oxalate is reacted with an excess of methylamine in an organic solvent such as ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding ethyl 2-(methylamino)-2-hydroxyacetate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of ethyl 2-(methylamino)-2-hydroxyacetate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(methylamino)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Ethyl 2-(methylamino)-2-oxoacetate can be compared with other similar compounds such as:

    Ethyl 2-amino-2-oxoacetate: Lacks the methyl group on the amino nitrogen.

    Mthis compound: Has a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(ethylamino)-2-oxoacetate: Contains an ethyl group on the amino nitrogen instead of a methyl group.

Uniqueness

The presence of both the ethyl ester and methylamino groups in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

ethyl 2-(methylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-9-5(8)4(7)6-2/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQZKKPQRSZDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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